molecular formula C12H10NNaO3S B147459 Sodium diphenylamine-4-sulfonate CAS No. 6152-67-6

Sodium diphenylamine-4-sulfonate

Cat. No. B147459
CAS RN: 6152-67-6
M. Wt: 271.27 g/mol
InChI Key: DGXTZMPQSMIFEC-UHFFFAOYSA-M
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Description

Sodium diphenylamine-4-sulfonate (SDPAS) is a compound that has been studied for various applications, including its use in batteries, fluorescence probes, and as a ligand in coordination chemistry. It is characterized by the presence of a diphenylamine moiety sulfonated at the para position and neutralized with sodium.

Synthesis Analysis

The synthesis of SDPAS-related compounds involves oxidative polymerization for polymeric forms, as seen in the preparation of poly(diphenylaminesulfonic acid sodium) for sodium-ion batteries . Other methods include electrochemical synthesis, where N,N'-diphenylbenzidine is oxidized in the presence of sulfinic acids , and traditional chemical synthesis, as demonstrated in the production of sodium 9,10-diphenylanthracene-2-sulfonate .

Molecular Structure Analysis

The molecular structure of SDPAS derivatives has been explored using various techniques. X-ray diffraction analysis has been employed to determine the crystal and molecular structure of sodium 5-sulfosalicylate dihydrate, which shares a similar sulfonate functional group . Additionally, the electronic structure and optical properties of di[4-(4-diphenylaminophenyl)phenyl]sulfone, a related compound, have been investigated using X-ray excited optical luminescence and X-ray absorption near edge structure spectroscopy .

Chemical Reactions Analysis

SDPAS and its derivatives participate in a range of chemical reactions. For instance, the reaction between SDPAS and hydrated LaCl3 leads to the formation of lanthanum(III) chloride complexes . Other reactions include the transformation of 2,5-diphenyl-1,4-dithiin sulfones with sodium azide and the benzylation of sodium enolates using diphenyl sulfoxide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of SDPAS and its derivatives have been extensively studied. For example, the introduction of diphenylamine-4-sulfonic acid sodium salt into a poly(vinyl alcohol) matrix has been shown to improve thermal and mechanical properties, as well as proton conductivity . The photophysical properties of sodium 9,10-diphenylanthracene-2-sulfonate have been determined, highlighting its potential as a fluorescence probe . The electrochemical properties of poly(diphenylaminesulfonic acid sodium) demonstrate its suitability as a Na-host cathode with considerable rate capability and cycling stability .

Scientific Research Applications

Synthesis and Characterization

  • Sodium diphenylamine-4-sulfonate (SDPAS) has been synthesized using concentrated sulfuric acid and diphenylamine, achieving a purity over 99.12%. This offers a simple and prompt method for preparing SDPAS as an indicator (Wang Jing-ping, 2000).

Composite Membrane Development

  • SDPAS, combined with silica nanoparticles in a polyvinyl alcohol (PVA) matrix, has shown improvements in thermal and mechanical properties. It also affects proton conductivity, ion exchange capacity, and swelling ratio in these composite membranes (Sajede Shabanpanah & A. Omrani, 2019).

Analytical Chemistry Applications

  • In analytical chemistry, SDPAS is used as an indicator in the determination of iron content, specifically in K2Cr2O7 methods. Studies have addressed issues with endpoint color change during this process (Lu Jun, 2011).

Chemical Reactions

  • SDPAS has been involved in synthesis reactions with lanthanum(III) chloride hydrated, leading to the production of specific compounds characterized by various analytical methods (L. Machado et al., 2004).

Adsorption Studies

  • The adsorption kinetics and thermodynamics of SDPAS on expanded graphite have been investigated, providing insights into physical adsorption as the major factor in the overall process (Sun Ya-juan, 2010).

Electrodeposition and Electrochemical Characteristics

  • SDPAS influences the electrodeposition of Mg–Ni alloy and affects its electrochemical characteristics, showing potential in materials science applications (Long B. Liao et al., 2004).

Polymers and Electronics

  • SDPAS has been used in synthesizing novel triphenylamine-based conjugated polyelectrolytes, finding applications in polymeric light-emitting diodes as a hole-transport/electron-blocking layer (W. Shi et al., 2006).

Thermal and Fire Retardant Properties

  • SDPAS enhances the thermal stability and fire retardancy of certain polymers like poly(methyl methacrylate) and polystyrene, particularly in combination with clay composites (Jiyu He et al., 2014).

Photometric Methods in Chemistry

  • SDPAS has been utilized in photometric methods for trace chromium(VI) determination, indicating its importance in environmental monitoring and analysis (W. Fei, 2005).

Adsorption Behavior Studies

  • The adsorption behaviors of anilinic compounds, including SDPAS, onto activated carbon-cloth were explored, revealing insights into adsorption kinetics and surface interactions (O. Duman & E. Ayranci, 2005).

Safety And Hazards

Sodium diphenylamine-4-sulfonate causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

Sodium diphenylamine-4-sulfonate may be used in the synthesis of poly-(aniline-co-N-(4-sulfophenyl)aniline) via polymerization with aniline . It may also be used as a reductant in the synthesis of branched gold nanocrystals from gold (III) chloride trihydrate in the presence of polyethylene glycol . These nanocrystals have potential application as electrocatalysts .

Relevant Papers The relevant papers retrieved provide additional information on the properties and applications of Sodium diphenylamine-4-sulfonate .

properties

IUPAC Name

sodium;4-anilinobenzenesulfonate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H11NO3S.Na/c14-17(15,16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;/h1-9,13H,(H,14,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DGXTZMPQSMIFEC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5064126
Record name Benzenesulfonic acid, 4-(phenylamino)-, monosodium salt
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Molecular Weight

271.27 g/mol
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Physical Description

Off-white powder; [Alfa Aesar MSDS]
Record name N-Phenylsulfanilic acid, sodium salt
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Product Name

Sodium diphenylamine-4-sulfonate

CAS RN

6152-67-6, 30582-09-3
Record name Sodium diphenylamine-4-sulfonate
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Record name Sodium dianilinosulphonate
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Record name Benzenesulfonic acid, 4-(phenylamino)-, sodium salt (1:1)
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Record name Benzenesulfonic acid, 4-(phenylamino)-, monosodium salt
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Record name Sodium dianilinosulphonate
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Record name Sodium N-phenylsulphanilate
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Record name SODIUM DIPHENYLAMINE-4-SULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
Q Liu, L Lai, H Huang, J Sun, T Shang… - Chinese Journal of …, 2010 - Wiley Online Library
… by the reaction of HAuCl4 and sodium diphenylamine-4-sulfonate in the presence of PEG (… all obtained, and the amounts of sodium diphenylamine-4-sulfonate and HAuCl4 had no ob…
Number of citations: 5 onlinelibrary.wiley.com
L Machado, A Marins, E Muri, J Lacerda… - Journal of thermal …, 2004 - akjournals.com
… between the ligand sodium diphenylamine-4-sulfonate and the … Particularly, sodium diphenylamine-4-sulfonate has been … reaction between the sodium diphenylamine4-sulfonate and …
Number of citations: 6 akjournals.com
LC Machadol, AAL Marins, EJB Muri… - Journal of Thermal …, 2004 - search.ebscohost.com
… between the ligand sodium diphenylamine-4-sulfonate and the … Particularly, sodium diphenylamine-4-sulfonate has been … reaction between the sodium diphenylamine4-sulfonate and …
Number of citations: 2 search.ebscohost.com
Y Zhu, B Zhao, L Li, G Zhao - Analytical Sciences, 2009 - Springer
… Sodium diphenylamine-4sulfonate was purchased from Sinopharm Chemical Reagent Co., Ltd. (Shanghai) and used as received. Other chemicals were of analytical reagent grade. …
Number of citations: 8 link.springer.com
H Asiabi, Y Yamini, M Shamsayei… - Chemical Engineering …, 2017 - Elsevier
… For this purpose, six new intercalated-LDHs using different inter-layer anions, namely sodium diphenylamine-4-sulfonate-LDH (DPA-LDH), dodecyl sulfonate-LDH (DS-LDH), …
Number of citations: 80 www.sciencedirect.com
SA Pidenko, IS Moskvicheva… - Journal of Analytical …, 2022 - Springer
… The product of the enzymatic oxidation of sodium triphenylamine-4-sulfonate (TPAS) is more stable than sodium diphenylamine-4-sulfonate. The effects of various factors, such as the …
Number of citations: 2 link.springer.com
MT Nguyen, P Kasai, JL Miller, AF Diaz - Macromolecules, 1994 - ACS Publications
… of aniline and sodium diphenylamine-4-sulfonate. The monomer … aniline and sodium diphenylamine-4-sulfonate in an aqueous HC1 … In this reaction, sodium diphenylamine-4-sulfonate …
Number of citations: 245 pubs.acs.org
A Silva, LH Santos, C Antão, C Delerue-Matos… - Global NEST …, 2017 - recipp.ipp.pt
… used are sodium diphenylamine-4-sulfonate, phenolphthalein, methyl orange and eriochrome black T, which were selected for this study. Sodium diphenylamine-4-sulfonate indicator is …
Number of citations: 7 recipp.ipp.pt
T Myren - 2017 - dataspace.princeton.edu
… , erioglaucine A, and sodium diphenylamine-4-sulfonate. Potassium ferrocene disulfonate … activity, and sodium diphenylamine-4-sulfonate produced unexpected products when oxidized…
Number of citations: 0 dataspace.princeton.edu
J He, G Cai, CA Wilkie - Polymers for advanced technologies, 2014 - Wiley Online Library
… This work focuses on the effects of three different sulfonates, sodium diphenylamine-4-sulfonate (SDPAS), 3-(1-pyridino)-1-propane sulfonate (PPS), and AS on the thermal stability and …
Number of citations: 8 onlinelibrary.wiley.com

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